

Unveiling the Structure of 2'-Rhamnoechinacoside: A 2D NMR Comparative Analysis

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Compound of Interest

Compound Name: 2'-Rhamnoechinacoside

Cat. No.: B3027887

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in discovering new therapeutic agents. This guide provides a comparative analysis of **2'-Rhamnoechinacoside** and its structural analogue, Echinacoside, focusing on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for unambiguous structure confirmation.

This document details the experimental data and protocols necessary to distinguish between these two complex phenylethanoid glycosides. By presenting a side-by-side comparison of their NMR data, we aim to provide a clear and objective resource for the scientific community.

Distinguishing Features: The Additional Rhamnose Moiety

Echinacoside is a well-characterized phenylethanoid glycoside known for its diverse biological activities. **2'-Rhamnoechinacoside**, also known by its synonym Michelioside A, is a closely related compound that features an additional rhamnose sugar moiety. This seemingly minor difference in their glycosidic chain significantly impacts their physicochemical properties and potential biological functions. 2D NMR spectroscopy is an indispensable tool for precisely determining the location of this additional sugar unit.

Comparative 2D NMR Data Analysis

The structural confirmation of **2'-Rhamnoechinacoside** hinges on the detailed analysis of its 2D NMR spectra, particularly in comparison to the well-established data for Echinacoside. The key experiments for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Key Diagnostic Correlations

The crucial evidence for the structure of **2'-Rhamnoechinacoside** comes from the HMBC spectrum, which reveals long-range correlations between protons and carbons. Specifically, the correlation between the anomeric proton of the additional rhamnose unit and a carbon of the inner glucose moiety definitively establishes its point of attachment. In contrast, the HMBC spectrum of Echinacoside will lack these specific correlations.

Below is a summary of the expected key 2D NMR correlations that differentiate **2'-Rhamnoechinacoside** from Echinacoside.

Table 1: Key Diagnostic 2D NMR Correlations for the Linkage of the Additional Rhamnose in **2'-Rhamnoechinacoside**

Proton (¹ H) Signal	Correlated Carbon (¹³ C) Signal	2D NMR Experiment	Structural Significance
Anomeric H of outer Rhamnose	C-2' of inner Glucose	HMBC	Confirms the (1 → 2) linkage between the outer rhamnose and the inner glucose.
Anomeric H of outer Rhamnose	Anomeric C of outer Rhamnose	HSQC	Confirms the direct one-bond attachment of the anomeric proton and carbon of the outer rhamnose.
Protons of inner Glucose	Carbons of inner Glucose	COSY	Establishes the proton-proton spin system within the inner glucose moiety.

Table 2: Comparative ^1H and ^{13}C NMR Chemical Shifts (Predicted) for Key Moieties

Moiety	2'-Rhamnoechinacoside (δ ppm)	Echinacoside (δ ppm)
Inner Glucose		
C-1'	~103	~103
C-2'	Altered due to glycosylation	Unsubstituted
H-1'	~4.5	~4.5
Outer Rhamnose		
C-1''	~101	N/A
H-1''	~5.1	N/A
CH ₃	~1.2	N/A

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

To acquire the necessary 2D NMR data for the structural confirmation of **2'-Rhamnoechinacoside**, the following experimental setup is recommended.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

NMR Instrumentation:

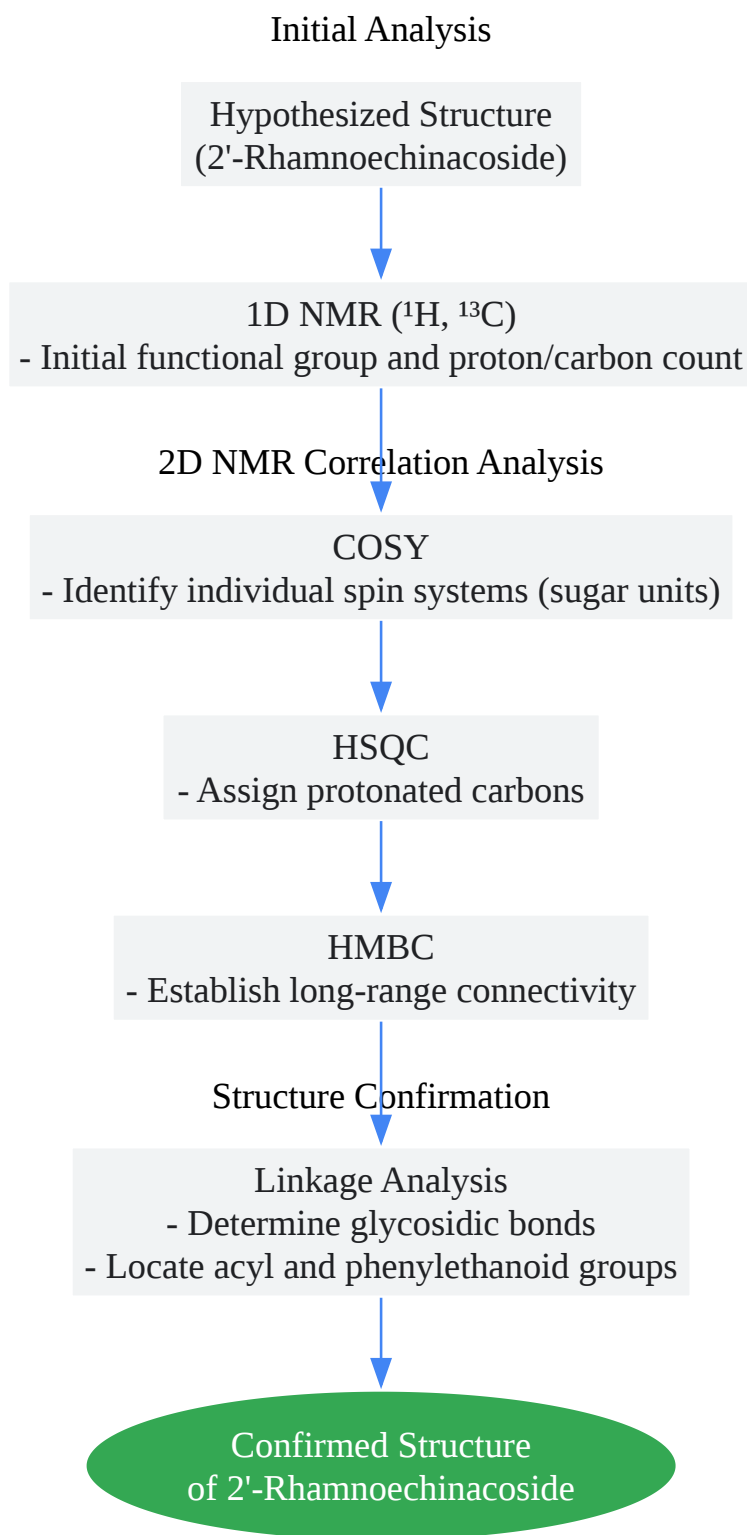
- A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks within each sugar moiety and the aglycone.
- HSQC (Heteronuclear Single Quantum Coherence): To identify all one-bond ^1H - ^{13}C correlations, allowing for the assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ^1H - ^{13}C correlations, which are crucial for identifying the connectivity between sugar units and the linkage of the acyl and phenylethanoid groups to the glycosidic core.

Logical Workflow for Structure Confirmation

The process of confirming the structure of **2'-Rhamnoechinacoside** using 2D NMR follows a logical progression, as illustrated in the diagram below.



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2D NMR structural elucidation workflow.

This systematic approach, combining various 2D NMR techniques, provides the irrefutable evidence required to confirm the precise structure of **2'-Rhamnoechinacoside** and differentiate it from its close analogue, Echinacoside. This detailed structural information is paramount for advancing research into its potential pharmacological applications.

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